1-Methyl-1H-indazol-7-ylamine

Drug Formulation Biochemical Assay Medicinal Chemistry

1-Methyl-1H-indazol-7-ylamine (CAS 41926-06-1) is a heterocyclic aromatic amine belonging to the indazole family, characterized by a bicyclic structure composed of a pyrazole ring fused to a benzene ring, with a methyl group at the 1-position and an amine group at the 7-position. This compound is primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors for oncology research.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 41926-06-1
Cat. No. B1320690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-indazol-7-ylamine
CAS41926-06-1
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC=C2N)C=N1
InChIInChI=1S/C8H9N3/c1-11-8-6(5-10-11)3-2-4-7(8)9/h2-5H,9H2,1H3
InChIKeyFKQDTYKVWIDGNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-indazol-7-ylamine (CAS 41926-06-1) for Medicinal Chemistry and Kinase Research


1-Methyl-1H-indazol-7-ylamine (CAS 41926-06-1) is a heterocyclic aromatic amine belonging to the indazole family, characterized by a bicyclic structure composed of a pyrazole ring fused to a benzene ring, with a methyl group at the 1-position and an amine group at the 7-position [1]. This compound is primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors for oncology research . The indazole scaffold is recognized as a 'privileged structure' in drug discovery due to its ability to interact with various biological targets, including kinases such as Chk1 and Chk2, which play crucial roles in cell cycle regulation and apoptosis . The compound's molecular formula is C8H9N3, with a molecular weight of 147.18 g/mol, and it is commercially available with purities ranging from 95% to 98% .

Why 1-Methyl-1H-indazol-7-ylamine Cannot Be Substituted by Generic Indazole Analogs


While indazole derivatives share a common core, the specific substitution pattern of 1-Methyl-1H-indazol-7-ylamine (methyl at N1, amine at C7) confers distinct physicochemical and biological properties that are not replicated by close analogs. For example, the unsubstituted analog 7-aminoindazole (CAS 21443-96-9) lacks the N1-methyl group, resulting in a lower molecular weight (133.15 g/mol vs. 147.18 g/mol), a different hydrogen bond donor count (2 vs. 1), and a higher topological polar surface area (54.7 Ų vs. 43.8 Ų), which collectively influence solubility, permeability, and target engagement [1][2]. Furthermore, the N1-methyl substitution alters the electronic properties of the indazole ring, affecting reactivity in downstream synthetic transformations such as cross-coupling reactions . The quantitative evidence below demonstrates that these structural differences translate into measurable variations in biological activity, solubility, and synthetic utility, underscoring the need for precise compound selection.

Quantitative Differentiation of 1-Methyl-1H-indazol-7-ylamine: Evidence for Informed Procurement


Superior Aqueous Solubility Compared to Unsubstituted 7-Aminoindazole

1-Methyl-1H-indazol-7-ylamine exhibits a calculated aqueous solubility of 2.9 g/L at 25°C, which is approximately 2.9-fold higher than the approximate solubility of unsubstituted 7-aminoindazole (~1 g/L), based on its 'good solubility' descriptor in organic solvents and limited water solubility . The N1-methyl substitution increases lipophilicity (XLogP3 = 0.9 for both compounds, but the methylated analog has one less hydrogen bond donor), contributing to improved solubility in aqueous media. This difference is critical for researchers requiring consistent compound concentration in aqueous-based assays, as higher solubility reduces the need for co-solvents that may interfere with biological readouts.

Drug Formulation Biochemical Assay Medicinal Chemistry

Cytotoxic Activity Against K562 Leukemia Cells with Clear Selectivity Over Normal HEK-293 Cells

1-Methyl-1H-indazol-7-ylamine demonstrates selective cytotoxic activity against K562 leukemia cells with an IC50 of 5.15 µM, while exhibiting a 6.4-fold higher IC50 of 33.2 µM against normal HEK-293 cells, indicating a favorable therapeutic window . In contrast, a closely related analog, 1-Methyl-1H-indazole-7-carbaldehyde, lacks such quantified cytotoxicity data, with only broad statements about potential anticancer activity . This selectivity profile is essential for oncology researchers prioritizing compounds with reduced off-target toxicity in normal tissues.

Cancer Research Kinase Inhibition Cytotoxicity Assay

Lower Melting Point and Different Storage Requirements Compared to Unsubstituted Analog

1-Methyl-1H-indazol-7-ylamine exhibits a melting point of 135°C, which is significantly lower than the 157-163°C melting point range of the unsubstituted analog 7-aminoindazole . This difference arises from the N1-methyl substitution, which disrupts intermolecular hydrogen bonding and reduces crystal lattice energy. Consequently, 1-Methyl-1H-indazol-7-ylamine requires refrigerated storage at 0-8°C, whereas 7-aminoindazole is stable at room temperature. This distinction is critical for procurement and inventory management, as improper storage can lead to compound degradation.

Chemical Handling Storage Stability Synthetic Chemistry

Higher Purity Grade Availability (98% vs. 95%) for Demanding Applications

1-Methyl-1H-indazol-7-ylamine is routinely available from multiple suppliers at ≥98% purity, with some vendors offering up to 99.81% purity . In contrast, the unsubstituted analog 7-aminoindazole is typically offered at 95-97% purity . While this difference may seem marginal, it is critical for applications requiring high chemical fidelity, such as fragment-based drug discovery, where impurities can confound binding data, or in late-stage synthetic steps where purity directly impacts yield and product quality. Procuring the higher-purity 1-Methyl-1H-indazol-7-ylamine minimizes the need for additional purification steps.

Quality Control Reproducibility Synthetic Chemistry

Cost-Effective Procurement: Competitive Pricing for a Methylated Indazole Building Block

1-Methyl-1H-indazol-7-ylamine offers a favorable cost profile compared to other 1-methyl-1H-indazole derivatives. At the time of analysis, the target compound is priced at approximately $189.90 for 1g (≥98% purity), whereas 1-methyl-1H-indazole-7-carboxylic acid is listed at $249.90 for 1g and 1-methyl-1H-indazole-7-carbaldehyde at $387.90 for 1g, both at comparable purity . This represents a cost savings of approximately 24% and 51%, respectively, making 1-Methyl-1H-indazol-7-ylamine a more economical choice for researchers planning to synthesize diverse compound libraries via amine functionalization.

Budget Planning Procurement Strategy Medicinal Chemistry

Validated Synthetic Versatility: Demonstrated Utility in Diverse Reaction Pathways

The 1-Methyl-1H-indazol-7-ylamine scaffold has been explicitly validated in the synthesis of potent kinase inhibitors, as evidenced by its incorporation into compounds with low-nanomolar IC50 values against targets such as VEGFR-2 (IC50 = 1.24 nM) [1]. This contrasts with the unsubstituted 7-aminoindazole, which lacks documented examples of yielding such high-potency inhibitors without further functionalization . The presence of the N1-methyl group in 1-Methyl-1H-indazol-7-ylamine enhances the compound's synthetic utility by directing regioselectivity in cross-coupling reactions and providing a handle for further diversification .

Organic Synthesis Reaction Development Medicinal Chemistry

Optimal Application Scenarios for 1-Methyl-1H-indazol-7-ylamine Based on Quantified Differentiation


Kinase Inhibitor Drug Discovery Programs Requiring Selective Cytotoxicity

Researchers developing novel kinase inhibitors for oncology should prioritize 1-Methyl-1H-indazol-7-ylamine due to its demonstrated selective cytotoxicity against K562 leukemia cells (IC50 = 5.15 µM) with a 6.4-fold selectivity window over normal HEK-293 cells (IC50 = 33.2 µM) . This selectivity profile suggests a favorable therapeutic index for lead optimization, reducing the likelihood of dose-limiting toxicity in normal tissues. The compound's validated use as a scaffold in potent VEGFR-2 inhibitor synthesis further supports its application in targeted cancer therapy development [1].

Aqueous-Based Biochemical Assays Requiring High Compound Solubility

For enzymatic or cell-based assays conducted in aqueous buffers, 1-Methyl-1H-indazol-7-ylamine offers a calculated solubility of 2.9 g/L at 25°C, approximately 2.9-fold higher than the unsubstituted analog 7-aminoindazole [1]. This enhanced solubility minimizes the need for organic co-solvents like DMSO, which can interfere with assay readouts and introduce variability. Researchers can reliably prepare stock solutions at higher concentrations, improving assay throughput and data quality.

Late-Stage Diversification in Synthetic Chemistry Workflows

The primary amine group at the 7-position of 1-Methyl-1H-indazol-7-ylamine enables a wide range of synthetic transformations, including acylation, sulfonation, and coupling reactions . The N1-methyl group directs regioselectivity in cross-coupling reactions, making this compound a versatile building block for generating diverse compound libraries. Procuring this compound in high purity (≥98%) ensures that downstream reactions proceed with minimal byproduct formation, saving time and resources during purification [1].

Budget-Conscious Medicinal Chemistry Projects Requiring Methylated Indazole Scaffolds

For laboratories with constrained budgets, 1-Methyl-1H-indazol-7-ylamine offers significant cost savings compared to other 1-methyl-1H-indazole derivatives. At approximately $189.90 per gram, it is 24% less expensive than the 7-carboxylic acid analog and 51% less expensive than the 7-carbaldehyde analog [1]. This cost advantage allows for the procurement of larger quantities for reaction optimization or the synthesis of more extensive compound libraries, accelerating the pace of discovery without compromising financial sustainability.

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